molecular formula C20H21NO B1613858 (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,5-dimethylphenyl)methanone CAS No. 898764-16-4

(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,5-dimethylphenyl)methanone

Cat. No. B1613858
CAS RN: 898764-16-4
M. Wt: 291.4 g/mol
InChI Key: PTYKPWJRKJSXDE-UHFFFAOYSA-N
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Description

The compound “(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(2,5-dimethylphenyl)methanone” is a chemical compound that has been studied for its potential applications in various fields. For instance, it has been found to improve monoclonal antibody production in a Chinese hamster ovary cell culture .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of 4-aminobenzenesulfonamide with maleic anhydride, which gives (Z)-4-N-[4-(aminosulfonyl)phenyl)]amino-4-oxo-but-2-enoic acid. This product is then reacted with p-toluenesulfonic acid to obtain 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide .


Molecular Structure Analysis

The molecular structure of this compound is complex and includes several functional groups. The structure-activity relationship study revealed that 2,5-dimethylpyrrole was the most effective partial structure of the compound on monoclonal antibody production .


Chemical Reactions Analysis

This compound can undergo various chemical reactions due to the presence of an activated double bond and an imide group. These groups allow the compound to easily take up a variety of nucleophilic and electrophilic reagents, enter cycloaddition reactions, and also undergo facile polymerization and copolymerization with various unsaturated compounds .

Scientific Research Applications

Antimicrobial Activity

One significant application of pyrrole derivatives, similar to the mentioned compound, is in the development of antimicrobial agents. A study by Hublikar et al. (2019) synthesized a series of novel pyrrole derivatives with demonstrated in vitro antimicrobial activities. These compounds showed good antibacterial and antifungal activities, attributed to the presence of the heterocyclic pyrrole ring. The introduction of methoxy groups into the structure further enhanced this activity, showcasing the potential of such compounds in antimicrobial research (Hublikar et al., 2019).

Synthetic Methodologies

The synthesis of pyrrole derivatives also highlights innovative methodologies in organic chemistry. Kaur and Kumar (2018) reported an efficient one-pot synthetic procedure for pyrrole derivatives using acetophenone and trimethylacetaldehyde, showcasing an economical approach for synthesizing such compounds with potential applications in various fields (Kaur & Kumar, 2018).

Molecular Docking and Biological Evaluation

Pyrrole derivatives are also explored for their potential biological activities through molecular docking studies. Ravula et al. (2016) synthesized novel pyrazoline derivatives incorporating the pyrrole moiety and evaluated them for anti-inflammatory and antibacterial activities. The study found that certain compounds exhibited significant anti-inflammatory activity, suggesting the therapeutic potential of pyrrole-based compounds in treating inflammation-related conditions (Ravula et al., 2016).

Structural and Conformational Analysis

The structural and conformational analysis of pyrrole derivatives provides insights into their chemical properties and potential applications. Huang et al. (2021) conducted a detailed study on boric acid ester intermediates with benzene rings, revealing their molecular structures through various spectroscopic methods and density functional theory (DFT) calculations. Such studies contribute to the understanding of the molecular behavior of pyrrole derivatives and their potential utility in various scientific fields (Huang et al., 2021).

Mechanism of Action

Target of Action

The compound, also known as 2,5-dimethyl-4’-(3-pyrrolinomethyl) benzophenone, is believed to have selective inhibitory activity against various proteins . These proteins include the membrane enzyme cyclooxygenase, which is produced during the biosynthesis of prostaglandin , and enzyme kinase, which plays a vital role in the intracellular signaling mechanism of all living organisms .

Mode of Action

The compound interacts with its targets through a variety of mechanisms. It is known to easily take up a variety of nucleophilic and electrophilic reagents, enter cycloaddition reactions, and also undergo facile polymerization and copolymerization with various unsaturated compounds . This allows it to inhibit the activity of its target proteins, leading to changes in cellular processes.

Biochemical Pathways

The compound affects several biochemical pathways. Its inhibitory activity against cyclooxygenase affects the biosynthesis of prostaglandins . Its inhibition of enzyme kinase disrupts intracellular signaling mechanisms . These disruptions can lead to downstream effects such as changes in cell growth and metabolism.

Result of Action

The compound’s action results in molecular and cellular effects such as the inhibition of target proteins and disruption of cellular processes . In a study, it was found to increase monoclonal antibody production, suppress cell growth, and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .

properties

IUPAC Name

[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(2,5-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO/c1-15-5-6-16(2)19(13-15)20(22)18-9-7-17(8-10-18)14-21-11-3-4-12-21/h3-10,13H,11-12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTYKPWJRKJSXDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C2=CC=C(C=C2)CN3CC=CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643033
Record name {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2,5-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898764-16-4
Record name {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(2,5-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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